propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine
Description
Chemical Structure and Properties
Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine (molecular formula: C₉H₁₅ClF₃N₃, molar mass: 257.69 g/mol) is a fluorinated pyrazole derivative featuring a trifluoroethyl group at the 1-position of the pyrazole ring and a propylamine chain attached via a methylene bridge at the 5-position . Its structure combines the electron-withdrawing effects of the trifluoroethyl group with the flexibility of the propylamine side chain, making it a candidate for applications in medicinal chemistry and agrochemicals. Fluorinated pyrazoles are valued for their metabolic stability, lipophilicity, and ability to modulate biological targets such as enzymes and receptors .
Properties
Molecular Formula |
C9H14F3N3 |
|---|---|
Molecular Weight |
221.22 g/mol |
IUPAC Name |
N-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C9H14F3N3/c1-2-4-13-6-8-3-5-14-15(8)7-9(10,11)12/h3,5,13H,2,4,6-7H2,1H3 |
InChI Key |
ATDDZCCKZFYHEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC=NN1CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced technologies ensures consistent quality and efficiency in production. The process is designed to minimize waste and environmental impact while maximizing yield .
Chemical Reactions Analysis
Types of Reactions
Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Antiparasitic Activity
Research has highlighted the potential of pyrazole derivatives, including propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine, in targeting Trypanosoma brucei, the causative agent of African sleeping sickness. A study focused on optimizing pyrazole sulfonamide compounds for improved blood-brain barrier permeability indicates that modifications to the pyrazole structure can enhance therapeutic efficacy against both hemolymphatic and central nervous system stages of the disease .
Catalytic Applications
The compound has been investigated for its role in catalysis. For instance, aminopropyl-tagged periodic mesoporous organosilica materials have shown effectiveness in meta-selective bromination reactions. This highlights the versatility of this compound as a functional group that can enhance catalytic performance .
Structure-Based Drug Design
The design and optimization of small molecules targeting specific proteins are crucial in medicinal chemistry. The incorporation of this compound into drug candidates allows for the exploration of structure-activity relationships (SAR). Studies have demonstrated that altering substituents on the pyrazole ring can significantly impact biological activity and selectivity .
Case Study 1: Antiparasitic Drug Development
In a systematic study aimed at developing new treatments for human African trypanosomiasis, researchers modified existing pyrazole compounds to improve their pharmacokinetic properties. The introduction of the trifluoroethyl group was found to enhance metabolic stability while maintaining potency against Trypanosoma brucei .
Case Study 2: Catalytic Systems
Another study explored the use of this compound in creating robust catalytic systems for C-H activation reactions. The results indicated that the compound's properties allowed it to function effectively as a catalyst support, leading to improved reaction selectivity and efficiency .
Summary Table of Applications
Mechanism of Action
The mechanism of action of propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Methyl({[1-(2,2,2-Trifluoroethyl)-1H-Pyrazol-5-yl]methyl})amine
- Structure : Differs by substituting the propyl group with a methyl group.
- Physicochemical Properties :
- Lower molar mass (C₈H₁₂F₃N₃ , ~227.2 g/mol) compared to the propyl analog.
- Reduced lipophilicity (logP ~1.2 vs. ~2.5 for the propyl derivative) due to the shorter alkyl chain.
- Biological Implications : The methyl analog may exhibit faster metabolic clearance due to reduced steric hindrance, whereas the propyl derivative’s longer chain enhances membrane permeability and target binding duration .
{3-[3-(3-Fluorophenyl)-1H-Pyrazol-5-yl]propyl}(methyl)amine
- Structure : Replaces the trifluoroethyl group with a 3-fluorophenyl substituent.
- Higher molar mass (C₁₃H₁₆F₄N₃, ~314.3 g/mol) and logP (~3.1) compared to the trifluoroethyl analog.
- Applications : The fluorophenyl variant is more suited for targeting aryl hydrocarbon receptors or cytochrome P450 enzymes, whereas the trifluoroethyl derivative’s electronegativity favors kinase inhibition .
Triazole-Based Analogues (e.g., Compounds from )
- Examples: Methyl 5‐{1‐[(4‐amino‐2‐methylpyrimidin‐5‐yl)methyl]‐1H‐1,2,3‐triazol‐4‐yl}pentanoate (C₁₄H₂₀N₆O₂). Dipotassium 2‐(2‐{1‐[(4‐amino‐2‐methylpyrimidin‐5‐yl)methyl]‐1H‐1,2,3‐triazol‐4‐yl}ethyl)propanedioate (C₁₃H₁₆N₆O₄).
- Comparison :
- Heterocycle Core : Triazole vs. pyrazole. Triazoles offer stronger hydrogen-bonding capacity but lower metabolic stability.
- Functional Groups : The pyrimidine and carboxylate groups in triazole derivatives enhance solubility but reduce blood-brain barrier penetration compared to the propylamine-trifluoroethyl pyrazole.
- Biological Targets : Triazole compounds in inhibit thiamine pyrophosphate-dependent enzymes, while the pyrazole derivative’s amine side chain may target G protein-coupled receptors .
Sulfenylated 1H-Pyrazol-5-amines ()
- Structure : Feature sulfur-containing groups (e.g., -SAr²) at the pyrazole 3-position.
- Key Contrasts: The sulfenyl group increases electrophilicity, enabling covalent binding to cysteine residues in enzymes. Higher reactivity may lead to off-target effects compared to the non-sulfenylated propylamine derivative.
- Applications : Sulfenylated pyrazoles are used in kinase inhibitor design, whereas the trifluoroethyl-propylamine compound’s stability suits long-acting therapeutics .
Tabulated Comparison of Key Properties
Biological Activity
Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine (CAS Number: 1856027-21-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H15ClF3N3
- Molecular Weight : 257.69 g/mol
- Structure : The compound features a pyrazole ring substituted with a trifluoroethyl group, which may enhance its biological activity through increased lipophilicity and binding affinity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The trifluoroethyl group may contribute to the compound's hydrophobic interactions, enhancing its ability to penetrate biological membranes and interact with target sites.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities:
- Antimicrobial Activity : Analogous pyrazole derivatives have shown promising antimicrobial properties against various pathogens. The incorporation of trifluoroethyl groups is believed to enhance these effects by improving membrane permeability and binding affinity to bacterial targets .
- Antiparasitic Activity : Some studies suggest that pyrazole derivatives can inhibit specific parasitic pathways. For instance, modifications in the pyrazole structure have been linked to improved efficacy against malaria parasites by targeting ATPase activities essential for parasite survival .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antimicrobial Studies : A study on similar pyrazole compounds demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of halogenated substituents (like trifluoroethyl) was crucial for enhancing activity .
- Antiparasitic Mechanisms : Research focusing on dihydroquinazolinone derivatives highlighted the importance of structural modifications for optimizing antiparasitic activity. The findings indicated that specific substitutions could lead to higher potency and better metabolic stability in vivo .
- Pharmacokinetics : Investigations into the pharmacokinetic profiles of pyrazole derivatives revealed that lipophilicity greatly influences absorption and distribution. Compounds with optimal lipophilic characteristics often exhibit enhanced bioavailability and therapeutic efficacy .
Data Table: Biological Activity Comparison
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine?
- Methodology :
- Step 1 : Synthesize the pyrazole core via condensation of hydrazine derivatives with β-ketoesters or aldehydes. For example, describes cyclization using phosphoryl chloride (POCl₃) at 120°C to form substituted pyrazoles .
- Step 2 : Introduce the trifluoroethyl group at the N1 position of pyrazole using 2,2,2-trifluoroethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Functionalize the C5 position with a methylamine group via reductive amination (NaBH₃CN or H₂/Pd-C) using propylamine and formaldehyde .
- Validation : Confirm purity via HPLC (≥95%) and characterize using ¹H/¹³C NMR and IR spectroscopy .
Q. How can researchers characterize the structural stability of this compound under varying pH conditions?
- Methodology :
- Conduct stability assays in buffered solutions (pH 2–10) at 25°C and 40°C. Monitor degradation via LC-MS and track byproducts (e.g., trifluoroethanol from hydrolysis of the trifluoroethyl group) .
- Use X-ray crystallography (as in ) to analyze bond angles and intermolecular interactions in the solid state, which influence stability .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data between in vitro and cellular assays for this compound?
- Methodology :
- Issue : Discrepancies may arise from poor cellular permeability or metabolic instability.
- Solutions :
Perform logP calculations (e.g., using ACD/Labs) to assess lipophilicity. Modify substituents (e.g., replace propyl with cyclopropyl) to enhance membrane penetration .
Use deuterated analogs to slow metabolism (e.g., replace labile hydrogens in the pyrazole ring) .
Validate target engagement via thermal shift assays or CRISPR-Cas9 knockouts .
Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?
- Methodology :
- Byproduct Analysis : Identify impurities (e.g., dimerization products) via LC-MS and adjust stoichiometry (e.g., reduce excess propylamine) .
- Process Optimization :
- Use flow chemistry for precise control of reaction parameters (e.g., temperature, residence time) .
- Replace POCl₃ with milder cyclizing agents (e.g., PCl₃) to reduce side reactions .
- Yield Improvement : Employ high-throughput screening (HTS) to test solvents (e.g., THF vs. DMF) and catalysts (e.g., CuI vs. Pd(OAc)₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
